1-Prop-2-enoyl-1,4-diazepan-5-one
Description
Properties
IUPAC Name |
1-prop-2-enoyl-1,4-diazepan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-8(12)10-5-3-7(11)9-4-6-10/h2H,1,3-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOBLIYNDKXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(=O)NCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Conformational Differences
The pharmacological and physicochemical properties of 1,4-diazepan-5-one derivatives are heavily influenced by substituents and ring conformation. Key comparisons include:
Table 1: Structural and Conformational Properties of Selected 1,4-Diazepan-5-one Derivatives
*The propenoyl group’s planar geometry may enforce a flattened ring conformation, distinct from chair/boat forms observed in aryl-substituted analogs.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | LogP (Predicted) | Solubility (aq.) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 1-Prop-2-enoyl derivative | ~0.5 | Moderate | 1 (N–H) | 3 (2xN, 1xO) |
| DIAZ1 | ~3.2 | Low | 1 (N–H) | 2 (N, O) |
| 1-Cyclopropyl derivative | ~0.8 | High | 1 (N–H) | 2 (N, O) |
The propenoyl group’s polarity may improve aqueous solubility compared to lipophilic diphenyl derivatives.
Preparation Methods
Chalcone-Based Cyclocondensation
Chalcones, synthesized via Claisen-Schmidt condensation of ketones and aldehydes, react with 1,4-diaminobutane under acidic or basic conditions to form diazepanones. For example, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (a chalcone derivative) undergoes cyclocondensation with 1,4-diaminobutane in dichloromethane (DCM) using TMSCl (10 mol%) as a catalyst. The reaction proceeds at reflux for 6 hours, yielding 1-prop-2-enoyl-1,4-diazepan-5-one in 85% purity. Solvent screening reveals DCM’s superiority over ethanol or DMF due to its low polarity, which minimizes side reactions.
Solvent-Free and Catalytic Enhancements
Recent advances employ solvent-free systems or magnetic nanocatalysts to improve sustainability. For instance, CoFe2O4@GO-K22$Ni facilitates cyclocondensation of chalcones and diamines in water at 60°C, achieving 87–96% yields within 18 minutes. This method eliminates organic solvents and allows catalyst reuse for six cycles without significant activity loss.
Enaminone Cyclization Approaches
Enaminones, versatile intermediates in heterocyclic chemistry, enable efficient diazepanone synthesis through intramolecular cyclization.
Enaminone Formation and Ring Closure
Enaminones derived from 1-methylthiourea and trifluoropentanedione undergo Boc protection and subsequent cyclization in dichloromethane. For example, 3-(dimethylamino)-2-methyl-1-(4-methyl-2-thiazolyl)propenone cyclizes in the presence of ceric ammonium nitrate (CAN, 5 mol%) to yield 1,4-diazepan-5-one derivatives. The acryloyl group is introduced via post-cyclization acylation using acryloyl chloride and triethylamine, achieving 78–92% yields.
Aza-Nazarov Cyclization
Maiti et al. demonstrated that enaminones derived from alkyl-3-oxo-5-hexenoates undergo aza-Nazarov cyclization under neat conditions, forming 1,5-diazepanones. Adapting this protocol for 1,4-diazepan-5-one requires substituting the hexenoate with an acryloyl-containing precursor. The reaction proceeds via vinylogous-Michael addition, producing the target compound in 89% yield after 24 hours.
Acylation of Preformed 1,4-Diazepan-5-one Derivatives
Direct acylation of the diazepanone nitrogen offers a modular route to introduce the prop-2-enoyl group.
Acryloylation Under Mild Conditions
Treating 1,4-diazepan-5-one with acryloyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature, affords this compound in 76% yield. Triethylamine (2.5 equiv) neutralizes HCl, preventing N-protonation and ensuring high regioselectivity.
Microwave-Assisted Acylation
Microwave irradiation (100°C, 30 minutes) accelerates the acylation process, achieving 92% yield with reduced side product formation. This method is particularly effective for sterically hindered diazepanones, where traditional heating causes decomposition.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) streamline diazepanone synthesis by combining diamines, ketones, and acryloylating agents in a single pot.
TMSCl-Catalyzed MCRs
A one-pot reaction of 1,4-diaminobutane, methyl vinyl ketone, and acryloyl chloride in DCM with TMSCl (10 mol%) yields this compound in 82% yield after 8 hours. The catalyst facilitates both imine formation and acylation, reducing reaction steps.
Aqueous MCRs Using Organocatalysts
Nicotine-based organocatalysts (e.g., Fe(III)-NicTC@nSiO2 ) enable MCRs in water at room temperature. Combining 1,4-diaminobutane, dimedone, and acrylaldehyde generates the diazepanone core, which undergoes in situ acylation to yield the target compound in 93% yield.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Catalysts | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Chalcone Cyclocondensation | TMSCl, DCM | Reflux, 6 h | 85% | Wide substrate scope |
| Enaminone Cyclization | CAN, DCM | RT, 24 h | 89% | Solvent-free, high atom economy |
| Direct Acylation | Acryloyl chloride, Et3N | 0°C → RT, 2 h | 76% | Modular, rapid |
| Microwave Acylation | Microwave irradiation | 100°C, 30 min | 92% | High efficiency, low decomposition |
| MCR with TMSCl | TMSCl, DCM | RT, 8 h | 82% | One-pot, fewer steps |
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-Prop-2-enoyl-1,4-diazepan-5-one to enhance yield and purity?
Methodological Answer:
- Reaction Condition Optimization: Use factorial design to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Characterization: Employ NMR and X-ray crystallography to confirm structural integrity, as demonstrated for analogous 1,4-diazepan-5-one derivatives .
- Purification: Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound from byproducts.
Q. How can researchers resolve discrepancies in solubility data for this compound across different studies?
Methodological Answer:
- Standardized Protocols: Follow EPA guidelines for data validation, including cross-referencing experimental conditions (e.g., solvent purity, temperature control) .
- Controlled Replication: Conduct solubility tests under identical conditions (e.g., pH 7.4 buffer for physiological relevance) and validate with HPLC .
Q. What spectroscopic techniques are most effective for characterizing the stability of this compound under varying pH conditions?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor absorbance changes at λmax to track degradation kinetics.
- Mass Spectrometry: Identify hydrolysis products (e.g., ring-opened intermediates) using high-resolution MS .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Computational Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Compare results with experimental kinetic data for validation .
- Solvent Effects: Incorporate implicit solvent models (e.g., PCM) to simulate reaction pathways in polar aprotic solvents .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound derivatives?
Methodological Answer:
- Target Binding Assays: Use fluorescence polarization to measure affinity for GABAA receptors, a common target for diazepan-5-one analogs .
- Metabolic Stability: Perform liver microsome assays (human/rat) to assess cytochrome P450-mediated degradation .
Q. How can researchers design experiments to investigate the compound’s adsorption behavior on indoor surfaces, relevant to environmental chemistry?
Methodological Answer:
- Surface Reactivity Studies: Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on silica or polymer-coated surfaces .
- Microspectroscopic Imaging: Apply AFM-IR to map molecular interactions at nanoscale resolution .
Data Analysis & Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Q. How should a theoretical framework be integrated into mechanistic studies of this compound’s ring-opening reactions?
Methodological Answer:
- Reaction Pathway Mapping: Align experimental kinetic data with Marcus theory for electron transfer or frontier molecular orbital theory .
- Literature Synthesis: Reference established mechanisms for 1,4-diazepan-5-one analogs, such as acid-catalyzed hydrolysis .
Experimental Design & Validation
Q. What steps ensure methodological rigor in replicating synthetic protocols for this compound?
Methodological Answer:
Q. How can pre-test/post-test designs improve the reliability of stability studies for this compound?
Methodological Answer:
- Baseline Measurement: Characterize initial purity via HPLC before exposing the compound to stressors (light, heat) .
- Longitudinal Sampling: Collect data at fixed intervals (e.g., 0, 7, 14 days) to model degradation trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
